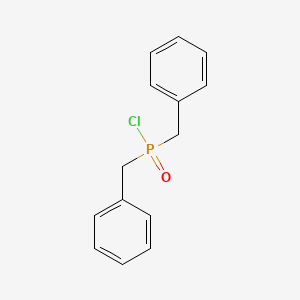
DIBENZYLPHOSPHORYL CHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIBENZYLPHOSPHORYL CHLORIDE is an organophosphorus compound with the molecular formula C14H14ClOP. It is a colorless to pale yellow liquid at room temperature and is known for its reactivity and utility in organic synthesis. This compound is primarily used as an intermediate in the synthesis of various organic and inorganic compounds.
准备方法
Synthetic Routes and Reaction Conditions: DIBENZYLPHOSPHORYL CHLORIDE can be synthesized through the reaction of dibenzylphosphine oxide with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The general reaction is as follows:
(C6H5CH2)2P(O)H+SOCl2→(C6H5CH2)2P(O)Cl+SO2+HCl
Industrial Production Methods: In industrial settings, the production of dibenzylphosphinic chloride often involves large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are carefully controlled to achieve the desired outcome.
化学反应分析
Types of Reactions: DIBENZYLPHOSPHORYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphinic derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form dibenzylphosphinic acid and hydrochloric acid.
Reduction: It can be reduced to dibenzylphosphine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Dibenzylphosphinic amides, esters, and thiol derivatives.
Hydrolysis: Dibenzylphosphinic acid.
Reduction: Dibenzylphosphine.
科学研究应用
Synthesis of Phosphorylated Compounds
Dibenzylphosphoryl chloride is widely used in the phosphorylation of nucleosides and amino acids. Its ability to react with various substrates makes it valuable in synthesizing biologically active molecules. The phosphorylation occurs in inert solvents such as chloroform, carbon tetrachloride, benzene, and ether, facilitating the formation of phosphorylated derivatives essential for drug development and biochemical research .
Case Study: Phosphorylation of Nucleosides
In a study involving the phosphorylation of nucleosides, this compound was utilized to create nucleotide analogs that exhibited enhanced biological activity. The resulting compounds demonstrated improved binding affinity to target enzymes, making them potential candidates for antiviral therapies .
Prodrug Development
The compound has been employed in developing prodrugs that enhance the bioavailability of therapeutic agents. For instance, a study highlighted its role in synthesizing a monophosphate prodrug that showed promising antitumor activity against various cancer cell lines, including MCF-7 breast cancer cells. The prodrug demonstrated selective cytotoxicity while minimizing adverse effects on normal cells .
Table 1: Antitumor Activity of Prodrugs Derived from this compound
| Prodrug | Cancer Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Monophosphate Prodrug | MCF-7 | >50 | Selectively inhibited tumor growth |
| Diphosphate Derivative | A498 | 40 | Significant cytotoxicity observed |
Mechanistic Studies in Biochemistry
This compound has been instrumental in mechanistic studies aimed at understanding phosphorylation processes in biological systems. Research has shown its utility in elucidating the pathways of kinase activity and the biosynthesis of important biomolecules like inositol phosphates .
Case Study: Kinase Substrate Development
In a study focused on kinase substrates, this compound was used to synthesize fully protected derivatives that served as substrates for kinases involved in cellular signaling pathways. This application underscores its importance in biochemical research and drug discovery .
Challenges and Limitations
Despite its versatility, this compound presents challenges such as instability under certain conditions and potential toxicity concerns. Research indicates that while it is effective for phosphorylation reactions, careful handling and optimization of reaction conditions are necessary to achieve desired outcomes without significant degradation or side reactions .
作用机制
The mechanism of action of dibenzylphosphinic chloride involves its reactivity towards nucleophiles. The phosphorus atom in the compound is electrophilic due to the presence of the chlorine atom, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form phosphinic derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
DIBENZYLPHOSPHORYL CHLORIDE can be compared with other similar compounds such as:
Diphenylphosphinic chloride: Similar in structure but with phenyl groups instead of benzyl groups. It is also used in organic synthesis and has similar reactivity.
Dibenzylphosphine oxide: The precursor to dibenzylphosphinic chloride, used in similar applications but lacks the reactivity of the chloride derivative.
Dibenzylphosphinic acid: The hydrolysis product of dibenzylphosphinic chloride, used in different applications due to its acidic nature.
Uniqueness: this compound is unique due to its specific reactivity and the presence of benzyl groups, which can influence the steric and electronic properties of the resulting phosphinic derivatives. This makes it a valuable reagent in the synthesis of specialized organophosphorus compounds.
属性
分子式 |
C14H14ClOP |
|---|---|
分子量 |
264.68 g/mol |
IUPAC 名称 |
[benzyl(chloro)phosphoryl]methylbenzene |
InChI |
InChI=1S/C14H14ClOP/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
SMVXYBYTGKEHCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













